Copper sulfamate

Vue d'ensemble

Description

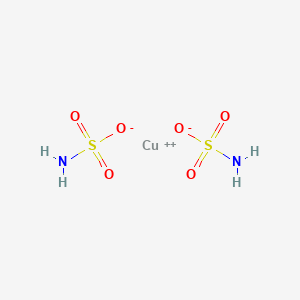

Copper sulfamate is a chemical compound with the formula Cu(NH₂SO₃)₂. It is a copper salt of sulfamic acid and is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly noted for its role as a catalyst in organic synthesis and its use in electroplating processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper sulfamate can be synthesized through the reaction of copper oxide or copper carbonate with sulfamic acid. The reaction typically involves dissolving copper oxide or copper carbonate in an aqueous solution of sulfamic acid, followed by crystallization to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper metal with sulfamic acid in the presence of an oxidizing agent. The process involves dissolving copper in a solution of sulfamic acid and then oxidizing the copper to form this compound. The reaction conditions are carefully controlled to ensure high purity and yield of the product.

Analyse Des Réactions Chimiques

Reaction Conditions and Yields

A study demonstrated that 1 mol% copper sulfamate in glacial acetic acid at 100°C for 5 hours achieves optimal yields (Table 1) .

Table 1: Optimization of Biginelli Reaction Conditions

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0.1 | 6 | 49 |

| 1.0 | 6 | 77 |

| 1.0 | 5 | 79 |

The mechanism involves coordination of the aldehyde and urea to the Cu²⁺ center, forming an acylimine intermediate, followed by cyclization (Scheme 1) .

Scheme 1: Proposed Mechanism

-

Aldehyde + Urea → Acylimine intermediate (stabilized by Cu²⁺)

-

Enolate addition → Cyclization → Dehydration → DHPM

Redox Reactions

This compound participates in electron-transfer processes, acting as both an oxidizing and reducing agent depending on conditions.

Oxidation

In acidic environments, this compound oxidizes alcohols via type II dyotropic or stepwise E1-like mechanisms. For example:

-

Primary alcohols (e.g., ethanol) undergo concerted dehydration to alkenes.

-

Secondary alcohols (e.g., cyclohexanol) follow stepwise pathways , forming carbocation intermediates .

Reduction

Copper(II) sulfamate is reduced to metallic copper in the presence of carbohydrates (e.g., D-xylose) under autoclave conditions (185–200°C). This process is pH-dependent, with proton release accelerating degradation (Fig. 1) .

Fig. 1: D-Xylose and pH Trends in Cu²⁺ Reduction

-

Faster pH drop correlates with increased Cu²⁺ reduction rate.

-

Theoretical vs. experimental pH deviations < 0.1 units confirm catalytic proton release .

Complexation and Ligand Exchange

This compound forms stable complexes with nitrogen- and oxygen-donor ligands, influencing its reactivity.

Ammonia Coordination

In aqueous ammonia, this compound transitions through distinct complexes:

-

[Cu(H₂O)₆]²⁺ (blue) → [Cu(H₂O)₄(OH)₂] (pale blue precipitate) at low NH₃ .

-

[Cu(NH₃)₄(H₂O)₂]²⁺ (deep blue) in excess NH₃, enhancing solubility .

Sulfito Complexation

At alkaline pH, sulfite ions (SO₃²⁻) reduce Cu²⁺ to Cu⁺, forming colorless [Cu(SO₃)₂]³⁻ complexes. Subsequent NaOH addition precipitates Cu₂O (red) .

Pulse-Plating of Cu-Ni Alloys

In sulfamate electrolytes, pulse-plating induces a displacement reaction :

-

Off-time : Ni dissolves while Cu²⁺ deposits (mass-transport-controlled) .

-

Key factor : Longer pulse-off times (vs. citrate solutions) prevent passivation, ensuring homogeneous alloy formation .

Thermal Decomposition

Heating this compound pentahydrate (Cu(NH₂SO₃)₂·5H₂O) results in sequential water loss:

-

63°C: Loss of 2 H₂O → Trihydrate

-

109°C: Loss of 2 H₂O → Monohydrate

-

200°C: Complete dehydration → Anhydrous Cu(NH₂SO₃)₂ (white) .

Reactivity with Bicarbonates

This compound reacts with NaHCO₃ to form basic copper carbonate (CuCO₃·Cu(OH)₂), releasing CO₂ and H₂O:

This reaction highlights sulfamate’s affinity for hydroxide ions under ambient conditions .

Applications De Recherche Scientifique

Agricultural Applications

Fungicide and Herbicide

Copper sulfamate is primarily used as a fungicide in agriculture. It is effective against various fungal pathogens affecting crops such as grapes, apples, and citrus trees. The compound helps in controlling diseases like downy mildew and powdery mildew by disrupting the cellular processes of fungi.

Pesticide

In addition to its fungicidal properties, this compound serves as a pesticide to manage harmful insects. Its application in vineyards and orchards helps protect crops from insect infestations, contributing to higher yields.

Soil Amendment

this compound can correct copper deficiencies in soils, which is crucial for the healthy growth of plants. It is often used in formulations aimed at enhancing plant nutrition.

Water Treatment

Algaecide

One of the significant uses of this compound is in water treatment as an algaecide. It effectively controls algal blooms in ponds, lakes, and reservoirs by inhibiting the growth of algae such as Microcystis aeruginosa. Studies have shown that concentrations as low as 0.5 mg/L can significantly reduce algal cell growth and photosynthetic activity .

Bactericide

this compound also acts as a bactericide, preventing bacterial contamination in water systems. This application is vital for maintaining water quality in recreational and potable water sources.

Industrial Applications

Health and Medical Applications

This compound has antiseptic properties and is used in veterinary medicine to treat fungal infections in animals. It also finds application as an antifungal agent for topical use .

Case Study 1: Copper Sulfate Poisoning

A case reported severe poisoning due to accidental ingestion of copper sulfate. The patient exhibited symptoms including intravascular hemolysis and acute liver injury, underscoring the toxic potential of copper compounds when mismanaged . This highlights the need for careful handling and regulation of this compound products.

Case Study 2: Efficacy Against Algal Blooms

Research demonstrated that exposure to copper sulfate significantly inhibited the growth of Microcystis aeruginosa, reducing chlorophyll content and overall algal biomass . This study supports the use of this compound as a viable solution for managing harmful algal blooms.

Mécanisme D'action

The mechanism by which copper sulfamate exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, generating reactive oxygen species that can damage cellular components. In biological systems, copper ions can bind to proteins and enzymes, altering their activity and function. The sulfamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity.

Comparaison Avec Des Composés Similaires

Copper sulfamate can be compared with other copper salts, such as copper sulfate and copper nitrate. While all these compounds contain copper ions, this compound is unique due to the presence of the sulfamate group, which imparts distinct chemical properties and reactivity. Similar compounds include:

Copper sulfate: Commonly used in agriculture and as a fungicide.

Copper nitrate: Used in the preparation of other copper compounds and in pyrotechnics.

Copper acetate: Used as a catalyst and in the synthesis of various organic compounds.

This compound stands out due to its specific applications in electroplating and as a catalyst in organic synthesis, making it a valuable compound in both research and industrial settings.

Activité Biologique

Copper sulfamate, a copper salt of sulfamic acid, has garnered attention in various fields due to its biological activity. This article explores its antimicrobial properties, toxicological effects, and relevant case studies, providing a comprehensive overview of its implications in health and disease.

This compound is represented by the chemical formula . It exhibits unique properties that make it effective against a range of microorganisms. The biological activity of copper compounds, including this compound, primarily arises from their ability to generate reactive oxygen species (ROS), disrupt cellular membranes, and interfere with enzymatic functions.

Mechanisms of Action:

- Oxidative Stress: Copper ions can catalyze the formation of hydroxyl radicals through Fenton-like reactions, leading to oxidative damage in microbial cells.

- Protein Denaturation: Copper can precipitate proteins and disrupt cellular integrity, affecting microbial survival.

- DNA Damage: Copper ions may interact with DNA, leading to mutations and cell death.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens, particularly multi-drug resistant strains.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 100 - 200 µg/mL | 1600 µg/mL |

| Escherichia coli | 200 - 400 µg/mL | 1600 µg/mL |

| Klebsiella oxytoca | 800 µg/mL | >1600 µg/mL |

| Proteus vulgaris | 100 µg/mL | 1600 µg/mL |

The above table summarizes findings from studies indicating that this compound exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. Notably, it was found that a concentration as low as 800 µg/mL could inhibit bacterial growth in a majority of isolates from clinical samples .

Toxicological Effects

While copper is an essential trace element, excessive exposure can lead to toxicity. Case studies highlight the severe effects of this compound poisoning.

Case Study: Acute Copper Sulfate Intoxication

A 45-year-old male presented with symptoms following accidental ingestion of copper sulfate. Laboratory evaluations revealed:

- Hematological Changes: Leukocytosis and evidence of intravascular hemolysis.

- Organ Dysfunction: Acute liver injury and acute kidney injury.

- Metabolic Disturbances: Severe metabolic acidosis and hyperkalemia.

The patient underwent hemodialysis and supportive care, illustrating the potential for severe systemic effects following exposure to copper compounds .

Clinical Implications

The dual nature of this compound as both a therapeutic agent and a potential toxin necessitates careful consideration in clinical settings. Its antimicrobial properties make it a candidate for treating infections caused by resistant strains; however, its toxicity profile requires monitoring in therapeutic applications.

Propriétés

IUPAC Name |

copper;disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLBQWDYEGOYSW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478172 | |

| Record name | copper;disulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-38-0 | |

| Record name | copper;disulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.